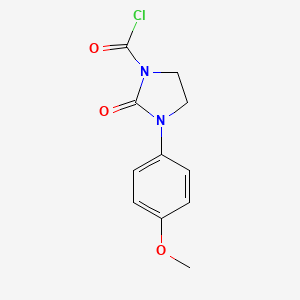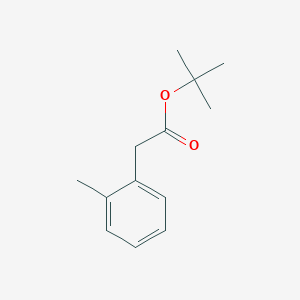
tert-Butyl (2-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-methylphenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the acetate moiety, which is further connected to a 2-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing tert-Butyl (2-methylphenyl)acetate involves the esterification of 2-methylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Fischer Esterification: Another method involves the Fischer esterification of 2-methylphenylacetic acid with tert-butyl alcohol using a strong acid catalyst like hydrochloric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods:
Catalytic Esterification: In industrial settings, the esterification process can be catalyzed using solid acid catalysts such as zeolites or ion-exchange resins. These catalysts offer the benefit of being reusable and environmentally friendly.
Continuous Flow Reactors: Industrial production may also employ continuous flow reactors, which allow for efficient and scalable synthesis of this compound. This method ensures consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (2-methylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols. This reaction is often facilitated by the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amines, thiols, and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2-methylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It serves as a model substrate for studying ester hydrolysis and transesterification.
Medicine:
Pharmaceutical Intermediates: this compound is employed in the synthesis of pharmaceutical intermediates. Its derivatives are explored for potential therapeutic applications.
Industry:
Solvents and Additives: The compound is used as a solvent and additive in various industrial processes, including coatings, adhesives, and lubricants
Wirkmechanismus
Molecular Targets and Pathways:
Enzymatic Hydrolysis: tert-Butyl (2-methylphenyl)acetate undergoes enzymatic hydrolysis by esterases, resulting in the formation of 2-methylphenylacetic acid and tert-butyl alcohol. This reaction is facilitated by the presence of water and occurs under mild conditions.
Transesterification: The compound can also participate in transesterification reactions, where the ester group is exchanged with another alcohol. This process is catalyzed by acids or bases and is commonly used in biodiesel production.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acetate: Similar in structure but lacks the 2-methylphenyl group. It is used as a solvent and in the production of coatings and adhesives.
2-Methylphenyl acetate: Lacks the tert-butyl group and is used in flavor and fragrance industries.
tert-Butyl benzoate: Contains a benzoate group instead of the 2-methylphenyl group and is used as a plasticizer and in organic synthesis.
Uniqueness:
Structural Features: The presence of both the tert-butyl and 2-methylphenyl groups in tert-Butyl (2-methylphenyl)acetate imparts unique reactivity and stability compared to its analogs.
Applications: Its dual functionality makes it versatile for use in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Eigenschaften
CAS-Nummer |
62381-17-3 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
tert-butyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
VKCHCZAHCJKTAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)
![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
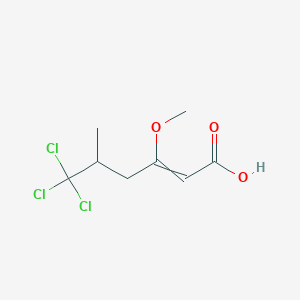
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)

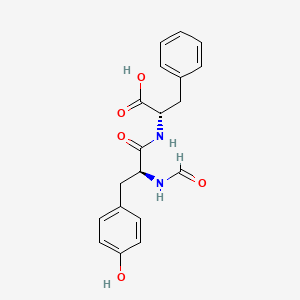

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)

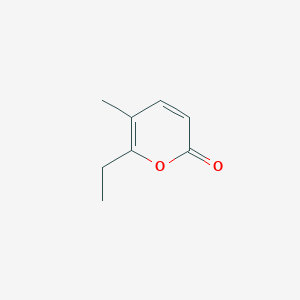
![[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride](/img/structure/B14517847.png)
